molecular formula C18H24N8O2S B2792327 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 898443-62-4

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2792327
CAS No.: 898443-62-4
M. Wt: 416.5
InChI Key: SHZBHTSMAIHYTB-UHFFFAOYSA-N
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Description

This compound is a triazolotriazine derivative featuring a thioacetamide linker and a substituted phenyl group. Its molecular formula is C₂₀H₂₄N₈O₂S, with a molecular weight of 440.5 g/mol (calculated). Key structural elements include:

  • A fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core with ethylamino substituents at positions 5 and 5.
  • A thioether bridge (-S-) at position 3, connecting to an acetamide group.
  • A 2-methoxy-5-methylphenyl moiety as the terminal substituent.

The compound’s Topological Polar Surface Area (TPSA) is 144 Ų, indicative of high hydrogen-bonding capacity, which influences solubility and bioavailability. Computed properties include a logP (XLogP3) of 3.4, suggesting moderate lipophilicity .

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2S/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)29-10-14(27)21-12-9-11(3)7-8-13(12)28-4/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZBHTSMAIHYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolotriazine-thioacetamide derivatives. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Physicochemical Comparisons

Compound Name / Substituents Molecular Weight (g/mol) logP (XLogP3) TPSA (Ų) Key Structural Differences
Target Compound (2-methoxy-5-methylphenyl) 440.5 3.4 144 Methoxy and methyl groups on phenyl
2-[[5,7-bis(ethylamino)-...]thio]-N-(3-methoxyphenyl)acetamide 402.5 3.4 144 3-methoxyphenyl (no methyl group)
2-[[5,7-bis(ethylamino)-...]thio]-N-(4-ethoxy-2-nitrophenyl)acetamide 486.9* 4.1* 155* Nitro and ethoxy groups on phenyl
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 383.7 2.8* 98* Trichloroethyl and thiadiazole substituents

*Estimated based on substituent contributions.

Key Findings

Substituent Effects on Lipophilicity :

  • The target compound’s logP (3.4) aligns with analogs bearing methoxy groups (e.g., 3-methoxyphenyl derivative: logP 3.4) .
  • Nitro-substituted analogs (e.g., 4-ethoxy-2-nitrophenyl) exhibit higher logP (~4.1) due to the electron-withdrawing nitro group enhancing lipophilicity .

Hydrogen-Bonding and Solubility: The TPSA of 144 Ų is consistent across triazolotriazine-thioacetamides with polar substituents (e.g., methoxy, ethylamino) . Compounds like N-{2,2,2-trichloro-...}acetamide (TPSA 98 Ų) have reduced solubility due to nonpolar trichloroethyl groups .

Synthetic Challenges :

  • Intermediate isolation difficulties, as seen in N-{2,2,2-trichloro-...}thioacetamide synthesis , highlight the sensitivity of thioamide-linked compounds to reaction conditions.
  • The target compound’s methoxy-methylphenyl group may improve synthetic yield compared to nitro-substituted analogs, which often require harsh conditions .

Biological Relevance: Ethylamino groups on the triazolotriazine core are critical for interactions with biological targets (e.g., kinases), as seen in related compounds . The 2-methoxy-5-methylphenyl group may enhance metabolic stability compared to unsubstituted phenyl analogs .

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